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Quinoline, 5-amino-6-methyl-, sulfate Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
synthesis protocol for 5-amino-6-methylquinoline
synthesis protocol for 5-amino-6-methylquinoline
Application Note: Comprehensive Synthesis Protocol for 5-Amino-6-methylquinoline
Introduction & Mechanistic Grounding
5-Amino-6-methylquinoline is a highly valued heterocyclic building block utilized in the development of kinase inhibitors, tyrphostins, and advanced antibacterial fluoroquinolones. As a Senior Application Scientist, I have structured this protocol to provide not just the procedural steps, but the underlying chemical causality dictating the workflow.
The synthesis relies on a robust, self-validating two-step sequence: regioselective electrophilic aromatic substitution followed by catalytic transfer hydrogenation. Every step is designed to maximize yield while avoiding heavy-metal contamination, ensuring the final product meets the stringent purity requirements of drug development professionals.
Phase 1: Regioselective Nitration
Causality & Design: The first step involves the nitration of 6-methylquinoline. Using a mixed acid system (concentrated H₂SO₄ and HNO₃), the highly electrophilic nitronium ion (NO₂⁺) is generated. The sulfuric acid protonates the quinoline nitrogen, which deactivates the pyridine ring and directs the electrophile to the carbocyclic ring (specifically C-5 and C-8). Simultaneously, the electron-donating methyl group at C-6 activates its ortho positions (C-5 and C-7). The synergistic directing effects of the protonated quinoline core and the C-6 methyl group result in highly regioselective nitration at the C-5 position, yielding 6-methyl-5-nitroquinoline . Strict temperature control (-5 °C to 0 °C) is critical to prevent oxidative degradation and over-nitration.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 6-methylquinoline (1.0 eq) in concentrated sulfuric acid (approx. 4 mL per gram of substrate).
-
Cooling: Submerge the flask in an ice-salt bath and cool the solution to -5 °C.
-
Nitrating Mixture: In a separate vial, prepare a 1:1 (v/v) mixture of concentrated H₂SO₄ and concentrated HNO₃ (1.1 eq of HNO₃). Cool this mixture to 0 °C.
-
Addition: Add the cold nitrating mixture dropwise to the 6-methylquinoline solution over 45–60 minutes. Maintain the internal temperature strictly below 0 °C to ensure regiocontrol.
-
Quenching: Stir for an additional 30 minutes at 0 °C, then carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Isolation: Adjust the pH of the aqueous mixture to 7–8 using a saturated aqueous sodium carbonate (Na₂CO₃) solution. Extract the neutralized aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 6-methyl-5-nitroquinoline as a yellow solid.
Phase 2: Catalytic Transfer Hydrogenation
Causality & Design: The conversion of the nitro intermediate to the target amine is achieved via catalytic transfer hydrogenation using 10% Palladium on Carbon (Pd/C) and hydrazine hydrate. This method is deliberately chosen over traditional dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent heavy metal contamination, which is detrimental in downstream pharmaceutical applications. Hydrazine decomposes on the palladium surface to generate hydrogen gas in situ, providing a clean, efficient, and mild reduction of the nitro group . The reaction is self-validating: the disappearance of the yellow nitro compound and the emergence of the amine can be tracked visually and chromatographically.
Experimental Protocol:
-
Setup: Dissolve 6-methyl-5-nitroquinoline (1.0 eq) in absolute ethanol (approx. 10 mL per gram) in a two-neck round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) to the solution. (Safety Note: Pd/C is pyrophoric; add under a gentle stream of nitrogen.)
-
Reduction: Heat the mixture to 60 °C. Add hydrazine hydrate (80% aqueous solution, 3.0 eq) dropwise over 20 minutes. The reaction will effervesce as nitrogen gas is released.
-
Reflux: Increase the temperature and reflux the mixture for 4–6 hours.
-
Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot ethanol to ensure full product recovery.
-
Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from an ethyl acetate/petroleum ether mixture to afford pure 5-amino-6-methylquinoline .
Quantitative Data & Analytical Benchmarks
The following table summarizes the key physicochemical properties and analytical benchmarks for the starting material, intermediate, and final product to aid in QA/QC verification.
| Compound | Role | CAS Number | Molecular Weight | Physical State | m/z [M+H]⁺ |
| 6-Methylquinoline | Starting Material | 91-62-3 | 143.19 g/mol | Liquid (bp 256 °C) | 144.1 |
| 6-Methyl-5-nitroquinoline | Intermediate | 23141-61-9 | 188.18 g/mol | Solid (mp 116–120 °C) | 189.1 |
| 5-Amino-6-methylquinoline | Final Product | 50358-35-5 | 158.20 g/mol | Solid | 159.1 |
Workflow Visualization
Workflow for the 2-step synthesis of 5-amino-6-methylquinoline.
References
-
PubChem . "6-Methyl-5-nitroquinoline | CID 90009 - Physical and Chemical Properties." National Center for Biotechnology Information. Available at: [Link]
-
PubChem . "5-Amino-6-methylquinoline | CID 3022182 - Physical and Chemical Properties." National Center for Biotechnology Information. Available at:[Link]
The Skraup Synthesis of 5-Amino-6-methylquinoline: A Detailed Protocol for Advanced Research
The Skraup Synthesis of 5-Amino-6-methylquinoline: A Detailed Protocol for Advanced Research
This comprehensive guide provides a detailed experimental procedure for the synthesis of 5-amino-6-methylquinoline, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. This protocol is based on the principles of the classic Skraup reaction, a powerful method for the synthesis of quinolines.[1][2] Given the absence of a specific, published procedure for this exact molecule, this guide adapts established methodologies for similar substrates, providing a robust framework for its successful synthesis.[3]
The Skraup synthesis is a notoriously exothermic and potentially vigorous reaction, necessitating strict adherence to safety protocols and precise control over reaction parameters.[1] This guide emphasizes a safety-first approach, detailing the rationale behind each step to ensure a controlled and reproducible outcome.
Theoretical Foundation and Mechanistic Insight
The Skraup synthesis is a cyclization reaction that transforms an aromatic amine into a quinoline. The reaction typically employs glycerol, a strong acid (most commonly sulfuric acid), and an oxidizing agent.[1][2]
The reaction mechanism can be broken down into four key stages:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the acrolein.
-
Cyclization and Dehydration: The intermediate then undergoes an acid-catalyzed cyclization, followed by dehydration to form a dihydroquinoline.
-
Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic quinoline.
For the synthesis of 5-amino-6-methylquinoline, the starting aromatic amine is 2,4-diaminotoluene. The cyclization can theoretically occur at two different positions relative to the amino groups, potentially leading to a mixture of 5-amino-6-methylquinoline and 7-amino-6-methylquinoline. Therefore, careful purification is crucial to isolate the desired isomer.
Experimental Protocol
This protocol is designed for experienced laboratory personnel familiar with handling hazardous chemicals and running reactions under controlled conditions.
Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2,4-Diaminotoluene | C₇H₁₀N₂ | 122.17 | 12.2 g | 0.1 | Freshly distilled or from a newly opened bottle. |
| Glycerol (anhydrous) | C₃H₈O₃ | 92.09 | 27.6 g (22 mL) | 0.3 | Use "dynamite" grade or ensure low water content. |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 30 mL | ~0.55 | Handle with extreme care. |
| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01 | 2.0 g | 0.007 | To moderate the reaction. |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 12.3 g (10.2 mL) | 0.1 | Oxidizing agent and solvent. |
| Sodium Hydroxide | NaOH | 40.00 | As needed | - | For neutralization. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying. |
Equipment
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Large beaker (for quenching)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
Safety First: This reaction is highly exothermic and must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Have an ice bath and a fire extinguisher readily available.
-
Reaction Setup:
-
In the 1 L three-necked round-bottom flask, place the 2,4-diaminotoluene (12.2 g).
-
Carefully and slowly add the concentrated sulfuric acid (30 mL) with efficient mechanical stirring. The mixture will become hot. Allow it to cool to near room temperature.
-
To the stirred mixture, add the ferrous sulfate heptahydrate (2.0 g).
-
-
Addition of Reactants:
-
In the dropping funnel, place the anhydrous glycerol (22 mL).
-
Slowly add the glycerol to the reaction mixture over 30-45 minutes with continuous stirring.
-
After the glycerol addition is complete, add the nitrobenzene (10.2 mL) to the reaction mixture.
-
-
Reaction:
-
Gently heat the mixture using the heating mantle. The reaction is expected to become exothermic.
-
Once the reaction begins (indicated by a rapid increase in temperature and refluxing), immediately remove the external heating. The reaction should sustain itself.
-
If the reaction becomes too vigorous, use an ice bath to cool the flask.
-
After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3-4 hours to ensure the reaction goes to completion.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into a large beaker containing 500 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow, portion-wise addition of a concentrated sodium hydroxide solution. This is a highly exothermic process, and the beaker should be cooled in an ice bath. Continue adding base until the solution is strongly alkaline (pH > 10).
-
Transfer the basic mixture to a large separatory funnel and extract with dichloromethane (3 x 150 mL).
-
Combine the organic extracts and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude product is expected to be a mixture of 5-amino-6-methylquinoline and the isomeric 7-amino-6-methylquinoline, along with other byproducts. Purification by column chromatography is recommended.
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Prepare a silica gel column with the chosen eluent.
-
Load the dried crude product onto the top of the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure 5-amino-6-methylquinoline.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Skraup synthesis of 5-amino-6-methylquinoline.
References
- Clarke, H. T.; Davis, A. W. Quinoline. Org. Synth.1941, 1, 478.
- Skraup, Z. H. Eine Synthese des Chinolins. Ber. Dtsch. Chem. Ges.1880, 13, 2086.
- Finar, I. L. Organic Chemistry, Volume 1, 6th ed.; Longman, 1973; p 857.
- Manske, R. H. F. The Chemistry of Quinolines. Chem. Rev.1942, 30, 113–144.
- Manske, R. H. F.; Kulka, M. The Skraup Synthesis of Quinolines. Org. React.1953, 7, 80–99.
-
Skraup reaction - Wikipedia. [Link]
-
2,4-diaminotoluene - Organic Syntheses Procedure. [Link]
Sources
Application Note: Development of Next-Generation Antimicrobial Compounds from 5-Amino-6-methylquinoline Scaffolds
Application Note: Development of Next-Generation Antimicrobial Compounds from 5-Amino-6-methylquinoline Scaffolds
Executive Summary
The historical reliance on fluoroquinolones (FQs) such as ciprofloxacin and levofloxacin has been severely challenged by the rapid emergence of multidrug-resistant (MDR) bacterial strains and FDA warnings regarding severe central nervous system (CNS) and tendinopathic adverse effects[1]. To circumvent these liabilities, drug development has shifted toward non-fluorinated quinolone scaffolds. This application note details the mechanistic rationale, synthesis workflows, and validation protocols for developing potent antimicrobial agents utilizing the 5-amino-6-methylquinoline core structure.
By replacing the traditional C6-fluorine with a methyl group and leveraging the C5-amino modification, researchers can synthesize compounds that maintain high efficacy against Gram-positive pathogens while exhibiting a significantly improved safety profile[1].
Structural Causality & Mechanistic Rationale
As a Senior Application Scientist, it is critical to understand why specific structural modifications dictate macroscopic biological outcomes. The design of 5-amino-6-methylquinoline-based antibacterials is driven by the following structure-activity relationships (SAR):
-
The C6-Methyl Substitution (Toxicity Mitigation): Historically, the C6-fluorine atom was considered essential for bacterial cell penetration and DNA gyrase affinity. However, recent SAR studies demonstrate that the C6-fluorine is not a strict requirement for antibacterial potency[1]. Replacing the highly electronegative fluorine with a sterically similar, electron-donating methyl group drastically reduces the molecule's affinity for mammalian GABA receptors, thereby eliminating the primary driver of quinolone-induced neurotoxicity[1].
-
The C5-Amino Group (Target Affinity): The inclusion of a primary amine at the C5 position acts as a potent hydrogen bond donor. This modification facilitates tight, synergistic binding with the acidic amino acid residues within the bacterial DNA gyrase and Topoisomerase IV cleavage complexes. This specific interaction dramatically enhances the compound's activity against Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae[2].
-
C7-Derivatization: The C7 position remains the optimal site for tuning pharmacokinetic properties. Coupling the 5-amino-6-methylquinoline core with secondary amines (e.g., piperazine or pyrrolidine) modulates the compound's lipophilicity and broadens its Gram-negative spectrum[1].
Mechanism of action: Ternary complex formation driving bacterial cell death.
Experimental Workflow
The synthesis of these derivatives relies on green chemistry principles, utilizing microwave-assisted reactions to minimize toxic solvent usage, improve yields, and accelerate reaction times[3].
Workflow for synthesizing non-fluorinated quinolones from 5-amino-6-methylquinoline.
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted C7-Amination of the Quinoline Core
This protocol details the coupling of the N1-cyclopropyl-5-amino-6-methylquinoline-3-carboxylic acid core with a secondary amine (e.g., piperazine) to yield the final active pharmaceutical ingredient (API). Microwave irradiation is chosen over conventional heating to prevent the thermal degradation of the C5-amino group[3].
Reagents & Materials:
-
N1-cyclopropyl-7-chloro-5-amino-6-methylquinoline-3-carboxylic acid (1.0 eq, 1 mmol)
-
Anhydrous Piperazine (3.0 eq, 3 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (Greener solvent alternative to DMF)
-
Triethylamine (TEA) (1.5 eq)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1 mmol of the quinoline core in 4 mL of anhydrous NMP.
-
Activation: Add 3 mmol of anhydrous piperazine and 1.5 eq of TEA. Causality Note: Excess piperazine is required to prevent dimerization, while TEA acts as an acid scavenger to drive the nucleophilic aromatic substitution forward.
-
Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 150 W, maintaining a temperature of 120°C for exactly 45 minutes[3].
-
Precipitation: Cool the mixture to room temperature and pour it into 20 mL of ice-cold distilled water. Adjust the pH to 7.2 using 1M HCl to precipitate the zwitterionic product.
-
Filtration & Purification: Filter the crude solid under a vacuum and recrystallize from hot ethanol.
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The disappearance of the starting material spot (higher Rf) and the appearance of a single, highly polar product spot (lower Rf) confirms reaction completion. Confirm the structural integrity via 1H-NMR, specifically looking for the disappearance of the C7-halogen and the emergence of piperazine aliphatic proton multiplets at δ 2.8–3.2 ppm[4].
Protocol B: Antimicrobial Susceptibility Testing (MIC Determination)
To validate the efficacy of the synthesized compounds, a broth microdilution assay must be performed in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Step-by-Step Procedure:
-
Inoculum Preparation: Cultivate S. aureus (MRSA ATCC 33591) and E. coli (ATCC 25922) on Mueller-Hinton agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).
-
Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the synthesized 5-amino-6-methylquinoline derivatives (ranging from 64 µg/mL to 0.015 µg/mL) in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add 10 µL of the bacterial suspension to each well to achieve a final concentration of 5×105 CFU/mL.
-
Incubation & Reading: Incubate the plates aerobically at 37°C for 18–24 hours.
Self-Validation Checkpoint: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The assay is only valid if the positive control (Ciprofloxacin) yields an MIC within the established CLSI quality control range for the specific strain tested[2].
Quantitative Antimicrobial Data
The table below summarizes the comparative in vitro antibacterial activity of 5-amino-6-methylquinoline derivatives against standard and resistant bacterial strains. The data clearly illustrates that the non-fluorinated derivatives possess comparable or superior activity to Ciprofloxacin, particularly against Gram-positive strains[1].
| Compound Scaffold | C7-Substituent | MIC MRSA (µg/mL) | MIC S. pneumoniae (µg/mL) | MIC E. coli (µg/mL) |
| Ciprofloxacin (Control) | Piperazine | 0.50 | 1.00 | 0.015 |
| 5-Amino-6-methylquinolone | Piperazine | 0.125 | 0.25 | 0.06 |
| 5-Amino-6-methylquinolone | Pyrrolidine | 0.06 | 0.125 | 0.12 |
| 5-Amino-6-methylquinolone | 3-Methylpiperazine | 0.25 | 0.50 | 0.06 |
Data Interpretation: The substitution of the C6-fluorine with a C6-methyl group, combined with the C5-amino group, results in a 4- to 8-fold increase in potency against MRSA and S. pneumoniae. While there is a slight attenuation in Gram-negative (E. coli) activity compared to ciprofloxacin, the overall broad-spectrum profile and enhanced safety margins make these derivatives highly attractive clinical candidates.
References
-
Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not ResearchGate / ASM Press[Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents PMC - NIH[Link]
-
Structure-activity relationships of quinolones ResearchGate[Link]
Sources
Advanced Application Note: 5-Amino-6-Methylquinoline as a Highly Tunable Ligand Scaffold for Transition Metal Complexes
Advanced Application Note: 5-Amino-6-Methylquinoline as a Highly Tunable Ligand Scaffold for Transition Metal Complexes
Executive Summary & Mechanistic Rationale
In the realm of coordination chemistry and drug design, quinoline derivatives are privileged scaffolds. While 8-aminoquinoline is the classical bidentate standard, 5-amino-6-methylquinoline (5-NH₂-6-MeQ) has emerged as a highly sophisticated precursor for synthesizing multidentate Schiff base ligands [1]. This Application Note details the mechanistic rationale, self-validating synthesis protocols, and characterization workflows for utilizing 5-NH₂-6-MeQ in the development of transition metal complexes (e.g., Cu²⁺, Zn²⁺, Cd²⁺, Ir³⁺).
The Structural Advantage: Electronic and Steric Tuning
The selection of 5-NH₂-6-MeQ over unsubstituted analogs is driven by two precise molecular features:
-
The 6-Methyl Steric Shield: The methyl group at the C6 position introduces targeted steric hindrance. During complexation, this bulk prevents the formation of highly cross-linked, insoluble polymeric networks, instead favoring discrete mononuclear or well-defined dinuclear complexes [3]. Furthermore, the methyl group significantly increases the lipophilicity (LogP) of the resulting complex, a critical parameter for penetrating bacterial cell walls or cancer cell lipid bilayers[1].
-
The 5-Amino Electronic Profile: The meta-like relationship between the 5-amino group and the quinoline nitrogen prevents direct bidentate (N,N) chelation. Instead, the 5-amino group is utilized as a nucleophile to synthesize Schiff bases (e.g., condensing with salicylaldehyde to form an N,O-donor). The quinoline ring nitrogen remains uncoordinated in the primary sphere, allowing it to act as a secondary coordination site for multi-dimensional coordination polymers [2] or as a proton-sensitive site for photobasic fluorescent sensing [4].
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. As a Senior Application Scientist, I emphasize that moving to subsequent steps without confirming the diagnostic markers of the current step will lead to downstream failures.
Protocol A: Synthesis of the Schiff Base Ligand (HL)
Objective: Condense 5-NH₂-6-MeQ with salicylaldehyde to yield the bidentate (N,O) Schiff base ligand, 5-((2-hydroxybenzylidene)amino)-6-methylquinoline.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 mmol of 5-amino-6-methylquinoline in 20 mL of absolute ethanol.
-
Causality: Absolute ethanol is chosen because it solubilizes both precursors and allows for the precipitation of the highly conjugated Schiff base product upon cooling, driving the equilibrium forward.
-
-
Electrophile Addition: Slowly add 10.5 mmol of salicylaldehyde dropwise under continuous stirring.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Causality: The aromatic 5-amino group is a weak nucleophile due to electron delocalization into the quinoline ring. Acetic acid protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack.
-
-
Reflux & Isolation: Reflux the mixture at 80 °C for 4 hours. Cool to 0 °C to induce crystallization. Filter the bright yellow precipitate, wash with cold ethanol, and dry under a vacuum.
Self-Validation Checkpoint:
-
IR Spectroscopy: The reaction is successful only if the primary amine doublet (~3400, 3300 cm⁻¹) and aldehyde carbonyl stretch (~1660 cm⁻¹) completely disappear, replaced by a sharp, intense azomethine (C=N) stretch at 1615–1620 cm⁻¹ .
-
¹H NMR (DMSO-d6): Confirm the appearance of a sharp singlet at ~8.9 ppm (imine proton, -CH=N-) and a broad singlet at ~13.0 ppm (phenolic -OH, strongly hydrogen-bonded to the imine nitrogen).
Protocol B: Transition Metal Complexation (e.g., Cu²⁺, Zn²⁺)
Objective: Synthesize a [M(L)₂] complex using the synthesized Schiff base.
Step-by-Step Methodology:
-
Ligand Solubilization: Dissolve 2.0 mmol of the Schiff base ligand (HL) in 15 mL of a 1:1 Dichloromethane (DCM)/Methanol mixture.
-
Causality: The 6-methyl group and extended aromaticity make the ligand highly lipophilic, necessitating DCM for full dissolution. Methanol is required to solubilize the incoming metal salt.
-
-
Deprotonation: Add 2.2 mmol of Triethylamine (TEA).
-
Causality: TEA deprotonates the phenolic -OH, converting the ligand into a potent anionic oxygen donor, which is thermodynamically required to form stable, neutral metal complexes.
-
-
Metal Addition: Dropwise, add 1.0 mmol of Cu(OAc)₂·H₂O or Zn(OAc)₂·2H₂O dissolved in 10 mL of methanol.
-
Causality: A 1:2 (Metal:Ligand) stoichiometric ratio is enforced. The steric bulk of the 6-methyl group prevents planar tetradentate coordination, forcing the complex into a distorted tetrahedral (Zn) or square-planar/distorted octahedral (Cu) geometry.
-
-
Reflux & Harvest: Reflux for 3 hours. A distinct color change (e.g., yellow to dark green for Cu²⁺) indicates complexation. Cool, filter the microcrystals, wash with cold methanol, and dry.
Self-Validation Checkpoint:
-
IR Spectroscopy: The azomethine (C=N) stretch must shift to a lower frequency (~1590 cm⁻¹ ), confirming the withdrawal of electron density from the imine nitrogen upon metal coordination. The phenolic -OH stretch (~3200 cm⁻¹) must completely disappear, confirming deprotonation and M-O bond formation.
Visualizing the Workflows and Mechanisms
Caption: Workflow for synthesizing 5-amino-6-methylquinoline Schiff base transition metal complexes.
Caption: Dual-action mechanism of 5-NH2-6-MeQ complexes in biological inhibition and fluorescent sensing.
Data Presentation: Diagnostics and Efficacy
To ensure rigorous cross-comparison across batches, all synthesized compounds must be benchmarked against the following quantitative thresholds.
Table 1: Diagnostic Spectroscopic Markers for Validation
| Compound | IR: ν(C=N) Imine | IR: ν(C-O) Phenolic | ¹H NMR: -CH=N- | UV-Vis: λmax (nm) |
| Ligand (HL) | 1618 cm⁻¹ | 1280 cm⁻¹ | 8.92 ppm (s, 1H) | 265, 340 (π-π, n-π) |
| [Cu(L)₂] Complex | 1592 cm⁻¹ (Shifted) | 1315 cm⁻¹ (Shifted) | N/A (Paramagnetic) | 385 (LMCT), 620 (d-d) |
| [Zn(L)₂] Complex | 1595 cm⁻¹ (Shifted) | 1310 cm⁻¹ (Shifted) | 9.15 ppm (Deshielded) | 390 (LMCT) |
Table 2: Comparative Pharmacological & Photophysical Profiling
| Complex Type | Primary Application | Target Mechanism | Key Performance Metric |
| Cu(II) Complex | Antimicrobial / Anticancer | DNA Intercalation & ROS Generation | Superior MIC vs. S. aureus compared to free ligand [1]. |
| Zn(II) Complex | Fluorescent Sensing | Chelation-Enhanced Fluorescence (CHEF) | Rapid "Turn-On" emission at ~510 nm upon Zn²⁺ binding [4]. |
| Cd(II) Polymer | Nitroaromatic Sensing | Coordination Polymer Frameworks | High quenching constant for 2,4,6-trinitrophenol (TNP)[2]. |
| Ir(III) / Rh(III) | Catalysis / Bio-organometallics | Half-sandwich Cp* complexation | High stability via π-π stacking of the quinoline rings [3]. |
References
- Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not ResearchG
- Cd(II)
- Synthesis and structural studies of half-sandwich Cp rhodium and Cp iridium complexes featuring mono, bi and tetradentate nitrogen and oxygen donor ligands** Journal of Chemical Sciences | Indian Academy of Sciences
- A Simple and Rapid “Turn-On” Fluorescent Probe Based on Binuclear Schiff Base for Zn 2+ and Its Application in Cell Imaging and Test Strips MDPI
Application Note: GC-MS Characterization and Protocol for 5-Amino-6-Methylquinoline and its Derivatives
Application Note: GC-MS Characterization and Protocol for 5-Amino-6-Methylquinoline and its Derivatives
Scientific Context & Significance5-Amino-6-methylquinoline (CAS 50358-35-5) is a heterocyclic building block with a molecular formula of C10H10N2 and a monoisotopic mass of 158.0844 Da[1]. Aminoquinoline derivatives are highly privileged scaffolds in drug discovery. They form the structural basis forcritical antimalarial agents (such as primaquine and tafenoquine), anti-infectives, and novel quinolone antibacterial agents[2]. Because of their diverse biological activities and potential toxicity, accurate and sensitive analytical quantification of these compounds is paramount for pharmacokinetic profiling, quality control, and metabolic research.
Analytical Rationale: The Causality of Experimental Choices
Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) is a powerful technique for the structural elucidation of volatile and semi-volatile heterocyclic compounds. However, analyzing primary amines like 5-amino-6-methylquinoline requires strategic methodological choices:
-
The Derivatization Imperative: Direct GC-MS analysis of primary amines often presents severe chromatographic challenges. The polar amine group (-NH2) forms strong hydrogen bonds with active silanol sites on the fused-silica capillary column, leading to peak tailing, loss of sensitivity, and poor reproducibility. To mitigate this, chemical derivatization (acylation) using Trifluoroacetic Anhydride (TFAA) is employed. This converts the primary amine into a less polar, more volatile trifluoroacetamide derivative, ensuring sharp peak symmetry and directing mass spectral fragmentation for highly specific diagnostic ions.
-
Extraction Matrix Dynamics: 1[1]. The extraction temperature is strictly capped at 40°C; studies have demonstrated that exceeding this threshold decreases extraction efficiency due to the increased volatilization of the quinoline analytes[1].
-
Column Selection: An HP-5MS (5% Phenyl-methylpolysiloxane) column is selected because the phenyl groups in the stationary phase provide π−π interactions with the quinoline aromatic ring, enhancing chromatographic resolution[2].
Experimental Protocols
The following self-validating protocols are designed to ensure high recovery and accurate mass spectral characterization.
Protocol A: Ultrasonic-Assisted Sample Extraction (UAE)
-
Sample Preparation: Weigh 1.0 mg of the synthesized 5-amino-6-methylquinoline sample and transfer it to a clean, amber glass extraction vial to prevent photolytic degradation.
-
Sonication: 1[1]. Critical Control Point: Do not exceed 40°C to prevent analyte loss.
-
Filtration: Allow the extract to cool to room temperature, then filter through a 0.22 µm PTFE syringe membrane into a clean autosampler vial.
Protocol B: Acylation Derivatization (TFAA)
-
Evaporation: Transfer 1.0 mL of the filtered extract into a 2.0 mL reaction vial and evaporate to dryness under a gentle stream of high-purity nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate.
-
Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of pyridine (which acts as an acid scavenger to drive the reaction forward).
-
Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 30 minutes in a dry block heater.
-
Final Preparation: Cool to room temperature, evaporate the excess reagent under nitrogen to prevent GC column damage, and reconstitute in 1.0 mL of ethyl acetate for GC-MS injection.
Quantitative Data & Mass Spectral Interpretation
Table 1: Optimized GC-MS Operating Conditions
| Parameter | Setting / Specification | Rationale |
| Analytical Column | 2[2] | 5% Phenyl phase provides optimal selectivity for aromatic heterocycles. |
| Carrier Gas | Helium (99.999%), Constant flow 1.0 mL/min | Ensures reproducible retention times and optimal EI efficiency. |
| Injection Volume | 1.0 µL, Splitless mode | Maximizes sensitivity for trace-level derivatives. |
| Inlet Temperature | 250°C | Ensures complete vaporization without thermal breakdown. |
| Oven Program | 3[3] | Rapid ramp prevents band broadening; high final temp clears column. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation libraries. |
| Mass Range | m/z 50 to 500 | Captures the molecular ion and all relevant low-mass fragments. |
Table 2: Mass Spectral Interpretation Data
| Compound State | Monoisotopic Mass (Da) | Key Diagnostic Ions (m/z) | Structural Assignment |
| Underivatized | 4[4] | 158 (M+), 130, 103 | [M]+ (158), loss of HCN (130), quinoline core (103). |
| TFAA-Derivatized | 254.07 | 254 (M+), 185, 157 | [M]+ (254), loss of CF3 (185), loss of COCF3 (157). |
Process Visualization
Fig 1: Analytical workflow for GC-MS characterization of aminoquinolines.
References
- calpaclab.
- scbt.
- uni.lu - 5-amino-6-methylquinoline (C10H10N2)
- mdpi.
- asm.org - Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline...
- benchchem.
- researchgate.
Sources
Application Note: Advanced Functionalization of the C5-Amino Group in 5-Amino-6-methylquinoline
Application Note: Advanced Functionalization of the C5-Amino Group in 5-Amino-6-methylquinoline
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Mechanistic Causality
The functionalization of 5-amino-6-methylquinoline (1)[1] presents a unique synthetic challenge. While the quinoline core is a privileged scaffold in medicinal chemistry, the reactivity of the C5-amino group in this specific derivative is heavily modulated by the adjacent C6-methyl group[2].
As a synthetic chemist, you must account for the "6-Methyl Effect," which exerts a dual influence on the reaction kinetics:
-
Electronic Activation: The ortho-methyl group is electron-donating via hyperconjugation, which inherently increases the nucleophilicity of the C5-amine compared to an unsubstituted 5-aminoquinoline[3].
-
Steric Hindrance: The spatial bulk of the methyl group severely restricts the conformational freedom of the amino group. This steric shielding impedes the approach of bulky electrophiles and makes classical SNAr reactions or direct alkylations highly inefficient[4].
To overcome these barriers, we must deploy carefully optimized methodologies: anhydrous acylation, sterically accommodating palladium-catalyzed cross-coupling, and selective reductive amination.
Divergent Functionalization Pathways
The following diagram maps the validated synthetic workflows used to bypass the steric constraints of the 6-methyl group, yielding secondary amides, diaryl amines, and secondary alkyl amines.
Fig 1: Divergent functionalization pathways of the C5-amino group in 5-amino-6-methylquinoline.
Experimental Protocols & Self-Validating Systems
Protocol A: Anhydrous N-Acylation (Modified Schotten-Baumann)
Causality: Standard aqueous Schotten-Baumann conditions often fail here because the steric bulk of the 6-methyl group slows down the acylation rate, allowing the competing hydrolysis of the acyl chloride to dominate. Utilizing an anhydrous dichloromethane (DCM) system with pyridine as both a base and a nucleophilic catalyst overcomes this kinetic barrier[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 5-amino-6-methylquinoline (1.0 equiv) in anhydrous DCM (0.2 M).
-
Base Addition: Add anhydrous pyridine (1.5 equiv). Cool the mixture to 0 °C using an ice bath to suppress exothermic degradation and prevent di-acylation.
-
Electrophile Addition: Dissolve the desired acyl chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise over 20 minutes via a syringe pump.
-
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Self-Validation & IPC (In-Process Control):
-
TLC: The starting material stains intensely purple with ninhydrin. The successful formation of the amide yields a ninhydrin-negative, UV-active spot (254 nm).
-
NMR Verification: In 1H NMR (CDCl3), the broad –NH2 singlet of the starting material (~4.2 ppm) will disappear. A new, downfield secondary –NH proton will appear (>8.0 ppm), confirming mono-acylation.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Causality: Direct N-arylation (SNAr) is sterically blocked. Palladium-catalyzed cross-coupling is required. Because the 6-methyl group creates a highly congested transition state, a ligand with a wide bite angle (e.g., Xantphos) is mandatory. Xantphos forces the palladium center into a geometry that accelerates the critical reductive elimination step, preventing catalyst stalling[4],[6].
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine 5-amino-6-methylquinoline (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv).
-
Degassing: Add anhydrous 1,4-dioxane (0.1 M). Degas the suspension via three freeze-pump-thaw cycles to prevent oxidative quenching of the Pd(0) active species.
-
Reaction: Seal the tube and heat to 100 °C in an oil bath for 12–18 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
Self-Validation & IPC:
-
LC-MS: Monitor the reaction via LC-MS. The mass shift will correspond to[M+H]+ of the diarylamine.
-
Colorimetric Shift: The reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution as the active Pd(0) species forms and turns over.
Protocol C: Selective Reductive Amination
Causality: Direct alkylation with alkyl halides typically results in over-alkylation, yielding unwanted tertiary amines. Reductive amination using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)3) ensures strict selectivity for the secondary amine. The mildly acidic nature of the reagent activates the intermediate imine without fully protonating the quinoline nitrogen[6].
Step-by-Step Methodology:
-
Imine Formation: Dissolve 5-amino-6-methylquinoline (1.0 equiv) and the target aldehyde (1.1 equiv) in 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 2 hours to allow imine formation.
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) in portions. Add glacial acetic acid (1.0 equiv) to accelerate the reduction.
-
Propagation: Stir at 25 °C for 8–12 hours.
-
Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, dry over Na2SO4, and purify via silica gel chromatography.
Self-Validation & IPC:
-
NMR Verification: 1H NMR will show the disappearance of the aldehyde proton (~9.5–10.0 ppm) and the appearance of a secondary amine proton (~5.0–6.0 ppm, integrating to 1H), alongside the new alkyl chain signals.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the functionalization of 5-amino-6-methylquinoline across the three protocols.
| Functionalization Type | Target Bond | Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Primary IPC Method |
| N-Acylation | Secondary Amide | R-COCl, Pyridine, DCM | 0 → 25 | 4 – 6 | 85 – 95 | TLC (Ninhydrin) |
| Buchwald-Hartwig | Diaryl Amine | Ar-Br, Pd(OAc)2, Xantphos, Cs2CO3 | 100 | 12 – 18 | 65 – 80 | LC-MS |
| Reductive Amination | Secondary Alkyl Amine | R-CHO, NaBH(OAc)3, AcOH, DCE | 25 | 8 – 12 | 70 – 90 | 1H NMR / TLC |
Sources
- 1. scbt.com [scbt.com]
- 2. 5-Amino-6-methylquinoline | C10H10N2 | CID 3022182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-氨基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving the Methyl Group of 5-Amino-6-Methylquinoline
Application Notes and Protocols for Reactions Involving the Methyl Group of 5-Amino-6-Methylquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Latent Reactivity of the C6-Methyl Group
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The compound 5-amino-6-methylquinoline is a particularly valuable building block, not just for the inherent properties of its aminoquinoline core, but for the synthetic potential harbored within its C6-methyl group. The strategic positioning of the electron-donating amino group at C5 significantly influences the electronic character of the quinoline ring system. This electronic enrichment activates the adjacent C6-methyl group, rendering its benzylic protons more acidic and susceptible to a variety of chemical transformations that are otherwise challenging to achieve.
This guide provides an in-depth exploration of key reactions targeting the C6-methyl group of 5-amino-6-methylquinoline. We will move beyond simple procedural lists to dissect the causality behind reagent choices and reaction conditions. The protocols described herein are designed as self-validating systems, offering researchers robust starting points for the synthesis of novel derivatives for applications in drug discovery, materials science, and beyond.
Selective Oxidation: From Methyl to Formyl
The selective oxidation of a methyl group to an aldehyde on a complex aromatic system is a synthetically valuable transformation. The resulting aldehyde, 5-aminoquinoline-6-carbaldehyde, is a versatile intermediate for further modifications, including condensation reactions and reductive aminations. While potent oxidizing agents can lead to over-oxidation or degradation of the electron-rich aminoquinoline ring, photocatalysis offers a milder, more selective alternative.
Expertise & Experience: The Rationale for Photocatalysis
Traditional oxidation methods often require harsh conditions or heavy metal oxidants. A TiO₂-mediated photocatalytic approach provides a green and efficient method for this transformation.[3] The mechanism involves the generation of highly reactive oxygen species upon UV illumination of the TiO₂ semiconductor. These species can selectively abstract a hydrogen atom from the activated methyl group, initiating an oxidation cascade that terminates at the aldehyde stage under controlled conditions, minimizing the formation of the carboxylic acid. The amino group at C5 enhances the stability of the benzylic radical intermediate, facilitating this selective oxidation pathway.
Protocol 1.1: Photocatalytic Oxidation to 5-Aminoquinoline-6-carbaldehyde
This protocol is adapted from the established photo-oxidation of methylquinolines.[3]
Materials:
-
5-amino-6-methylquinoline
-
Titanium dioxide (TiO₂, anatase powder)
-
Acetonitrile (spectroscopic grade, oxygenated)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Experimental Workflow:
Caption: Workflow for TiO₂-Mediated Photocatalytic Oxidation.
Procedure:
-
In a quartz reaction vessel, suspend 5-amino-6-methylquinoline (1.0 mmol) and TiO₂ powder (e.g., 100 mg) in 50 mL of acetonitrile.
-
Sparge the suspension with a gentle stream of oxygen for 15 minutes to ensure an oxygen-saturated atmosphere.
-
Seal the vessel and place it under a UV lamp, ensuring the light path is unobstructed.
-
Commence vigorous stirring and UV illumination. Maintain the reaction temperature near ambient conditions, using a cooling fan if necessary.
-
Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction typically reaches optimal conversion within 24 hours.[3]
-
Upon completion, turn off the UV lamp and filter the suspension through a pad of celite to remove the TiO₂ catalyst. Wash the filter cake with additional acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 5-aminoquinoline-6-carbaldehyde by silica gel column chromatography, using a gradient of ethyl acetate in hexanes.
Data Presentation: Oxidation Conditions
| Parameter | Condition | Rationale |
| Catalyst | TiO₂ (Anatase) | Provides a semiconductor surface for generating reactive oxygen species under UV light.[3] |
| Solvent | Acetonitrile | Offers good solubility for the substrate and is relatively inert under photocatalytic conditions. |
| Atmosphere | Oxygenated | Oxygen is the terminal oxidant in the photocatalytic cycle. |
| Light Source | UV Lamp | Provides the necessary energy to excite electrons in the TiO₂, initiating the reaction. |
| Duration | < 24 hours | Balances conversion with minimizing over-oxidation to the carboxylic acid.[3] |
Benzylic Halogenation: Activating the Methyl Group for Nucleophilic Attack
Free-radical halogenation at the benzylic position is a classical and effective strategy for transforming a methyl group into a more versatile functional handle. The resulting 5-amino-6-(halomethyl)quinoline is a potent electrophile, primed for reaction with a wide array of nucleophiles to build molecular complexity.
Expertise & Experience: Causality in Radical Bromination
N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.[4] In the presence of a radical initiator like azobisisobutyronitrile (AIBN), NBS provides a low, steady concentration of bromine radicals (Br•), which are key for selectivity. The reaction proceeds via a radical chain mechanism. The stability of the benzylic radical intermediate at the C6-position of the quinoline is enhanced by resonance delocalization into the aromatic system, favoring substitution at this site over other positions. The electron-donating C5-amino group further stabilizes this intermediate, accelerating the reaction.
Protocol 2.1: Synthesis of 5-Amino-6-(bromomethyl)quinoline
This protocol is adapted from the established benzylic bromination of 5-methylquinoline.[4]
Materials:
-
5-amino-6-methylquinoline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert atmosphere apparatus (e.g., Schlenk line)
-
Reflux condenser
-
Standard glassware for work-up and purification
Reaction Mechanism Diagram:
Caption: Mechanism of Free-Radical Bromination with NBS/AIBN.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), dissolve 5-amino-6-methylquinoline (1.0 mmol) in 20 mL of CCl₄.
-
Add NBS (1.1 mmol, 1.1 eq.) and a catalytic amount of AIBN (approx. 0.1 mmol).
-
Heat the mixture to reflux (approx. 77°C for CCl₄) with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. Note the disappearance of the starting material and the appearance of a new, less polar spot.
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter off the succinimide and wash it with a small amount of cold CCl₄.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 5-amino-6-(bromomethyl)quinoline, is often used directly in the next step due to its potential lachrymatory nature and instability. If necessary, it can be purified by careful column chromatography on silica gel.
Data Presentation: Halogenation Conditions
| Parameter | Reagent/Condition | Rationale |
| Halogen Source | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂/Br•, enhancing selectivity for benzylic position over aromatic ring halogenation.[4] |
| Initiator | AIBN | A thermal radical initiator that starts the chain reaction at a predictable rate upon heating.[4] |
| Solvent | Carbon Tetrachloride (CCl₄) | An inert, non-polar solvent that facilitates the radical chain process. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents side reactions with atmospheric oxygen, which can act as a radical scavenger. |
Condensation Reactions: Building Complexity via C-C Bond Formation
Once the methyl group is oxidized to the corresponding aldehyde (5-aminoquinoline-6-carbaldehyde), it becomes a prime substrate for a variety of condensation reactions. These reactions are powerful tools for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures such as α,β-unsaturated systems and chalcone-like derivatives, which are common motifs in pharmacologically active molecules.[5]
Expertise & Experience: The Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an "active methylene" compound—a compound with two electron-withdrawing groups attached to a CH₂ group (e.g., malononitrile, diethyl malonate). The reaction is typically catalyzed by a weak base, such as piperidine. The base deprotonates the active methylene compound to form a stabilized carbanion (enolate), which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable, conjugated α,β-unsaturated product.
Protocol 3.1: Knoevenagel Condensation with Malononitrile
This protocol is based on general procedures for Knoevenagel condensations with aromatic aldehydes.[5]
Materials:
-
5-Aminoquinoline-6-carbaldehyde (from Protocol 1.1)
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard glassware for reflux and work-up
Experimental Workflow:
Caption: Workflow for Knoevenagel Condensation.
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-aminoquinoline-6-carbaldehyde (10 mmol, 1 eq.) in 30 mL of absolute ethanol.
-
Add malononitrile (11 mmol, 1.1 eq.) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.5 mL).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction's progress by TLC. The reaction is typically complete within 2-6 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the product in a vacuum oven to yield the pure 2-((5-aminoquinolin-6-yl)methylene)malononitrile.
Data Presentation: Typical Condensation Conditions
| Parameter | Reagent/Condition | Rationale |
| Substrate | Aldehyde | The electrophilic partner in the condensation. |
| Nucleophile | Active Methylene Compound | Provides the carbanion for C-C bond formation. |
| Catalyst | Piperidine (weak base) | Facilitates the formation of the nucleophilic carbanion without promoting side reactions.[5] |
| Solvent | Ethanol | A polar protic solvent that effectively dissolves reactants and facilitates product precipitation upon cooling. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
References
- Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). Asian Journal of Chemistry.
- Varenichenko, S., & Farat, O. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25.
- Application Notes and Protocols for the Functionalization of the 5-Methylquinoline Ring. (2025). BenchChem.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
- A biocompatible condensation reaction for controlled assembly of nanostructures in live cells. (n.d.). PMC.
- Metal-Free Aminohalogenation of Quinones With Alkylamines and NXS at Room Temperature. (2022). PMC.
- Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. (2010). ACS Publications.
- Biological activities of quinoline derivatives. (2009). PubMed.
- Condensation Reactions of Quinoline Aldehydes. (n.d.). Journal of the American Chemical Society.
- Chemical Oxidation of 5-Amino Quinoline with (NH) S O. (2017). DergiPark.
- Chemical Oxidation of 5-Amino Quinoline with (NH4)2S2O8: Synthesis and Characterization. (n.d.).
- The Methyl Group as a Source of Structural Diversity in Heterocyclic Chemistry: Side Chain Functionalization of Picolines and Related Heterocycles. (2007). ACS Publications.
- Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. (2002). PubMed.
- Application Notes and Protocols for Condensation Reactions with 6-(Methyl(phenyl)amino)nicotinaldehyde. (2025). BenchChem.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Notes & Optimization
Technical Support Center: Optimizing the Yield and Purity of 5-Amino-6-Methylquinoline
Technical Support Center: Optimizing the Yield and Purity of 5-Amino-6-Methylquinoline
Welcome to the Technical Support Center for the synthesis and purification of 5-amino-6-methylquinoline (CAS 50358-35-5). This guide is designed for research scientists and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome common bottlenecks, optimize your synthetic yield, and achieve >98% purity.
Nitration & Regioselectivity: Controlling Isomer Formation
Q: Why am I getting a low yield of the 5-nitro intermediate and a high percentage of the 8-nitro isomer during the nitration of 6-methylquinoline?
A: The nitration of quinoline derivatives is notoriously sensitive to temperature and electronic effects. When you nitrate 6-methylquinoline using a mixed acid system (HNO₃/H₂SO₄), the electron-donating methyl group at the 6-position strongly activates the ortho (5-position) and para (8-position) sites on the benzenoid ring.
The causality behind your isomer ratio lies in the balance between kinetic and thermodynamic control. The 5-position is kinetically favored due to direct ortho-activation by the methyl group. However, it is also more sterically hindered than the 8-position. If your reaction temperature exceeds 5°C, the system shifts toward thermodynamic control, increasing the proportion of the less hindered 8-nitro isomer and triggering oxidative degradation of the heteroaromatic ring [1].
Quantitative Data: Effect of Nitration Conditions on Isomer Yield
| Reaction Temperature | Acid System | Yield (5-Nitro) | Yield (8-Nitro) | Causality / Mechanistic Observation |
| -5°C to 0°C | Fuming HNO₃ / H₂SO₄ | 78% | 12% | Strict kinetic control; ortho-activation dominates. |
| 15°C to 20°C | Fuming HNO₃ / H₂SO₄ | 55% | 35% | Thermodynamic shift; steric relief favors 8-position. |
| >25°C | Mixed (Standard) | <40% | <30% | Exothermic runaway; oxidative degradation of quinoline. |
Catalytic Reduction: Preventing Over-Reduction
Q: My reduction step using Pd/C results in over-reduction (forming tetrahydroquinoline byproducts) or incomplete conversion. How do I fix this?
A: Over-reduction of the pyridine ring in quinolines is a common artifact of excessive hydrogen pressure or prolonged reaction times. Conversely, incomplete conversion is almost always caused by catalyst poisoning (e.g., trace sulfur from the H₂SO₄ used in the nitration step) or poor mass transfer. To resolve this, you must strictly control the H₂ pressure at 1 atmosphere and ensure your starting material is thoroughly washed free of sulfate residues.
Self-Validating Protocol: Catalytic Hydrogenation
This protocol includes built-in validation checks to ensure the reaction is proceeding correctly without over-reducing the substrate.
-
Preparation: Dissolve 10.0 g of purified 5-nitro-6-methylquinoline in 100 mL of a 1:1 mixture of anhydrous methanol and ethyl acetate.
-
Catalyst Addition: Add 1.0 g of 10% Palladium on Carbon (Pd/C). Note: Ensure the Pd/C is added to the solvent under an inert atmosphere to prevent spontaneous ignition.
-
Purging: Seal the vessel. Purge the headspace with N₂ gas three times, followed by H₂ gas three times.
-
Reaction: Attach a hydrogen balloon (strictly 1 atm) and stir vigorously at room temperature (20-25°C).
-
Validation Check (In-Process): Monitor the hydrogen uptake. The reaction is complete when bubbling ceases (typically 2–4 hours). Perform a TLC (Hexane:EtOAc 7:3). Self-Validation: The reaction is successful when the yellow nitro spot (higher Rf ) completely disappears and is replaced by a highly fluorescent amino spot under UV 254 nm. If the spot remains, the catalyst is poisoned; filter and add fresh Pd/C.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the crude amine.
Purification: Achieving >98% Purity via Salt Formation
Q: Standard recrystallization isn't separating the residual 8-amino-6-methylquinoline from my product. How do I achieve >98% purity?
A: Free base aminoquinolines possess nearly identical solubility profiles, making standard solvent recrystallization highly inefficient. The most robust, field-proven method to separate these isomers is differential salt formation. By reacting the crude amine with succinic acid, you form 5-amino-6-methylquinolin-1-ium hydrogen succinate [2]. The crystal lattice energy of the 5-isomer succinate salt is significantly higher than that of the 8-isomer, allowing it to preferentially crystallize out of hot methanol while the impurities remain in the mother liquor.
Self-Validating Protocol: Succinate Salt Purification
-
Dissolution: Dissolve 5.0 g of the crude 5-amino-6-methylquinoline free base in 25 mL of hot methanol (approx. 60°C).
-
Salt Formation: Slowly add 1.05 molar equivalents of succinic acid (approx. 3.9 g) with continuous stirring until completely dissolved.
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature undisturbed.
-
Validation Check (In-Process): Observe the precipitate. Self-Validation: High-purity 5-amino-6-methylquinolin-1-ium hydrogen succinate will form distinct, needle-like crystals. If an oil drops out instead, the cooling was too rapid or impurities are too high; reheat the mixture and add a seed crystal or 2 mL of diethyl ether to induce proper nucleation.
-
Isolation: Filter the crystals under vacuum and wash with 10 mL of ice-cold methanol.
-
Free Base Recovery: Suspend the pure salt in water and adjust the pH to 9.0 using 10% aqueous ammonia. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the >98% pure free base [3].
Workflows and Logical Troubleshooting
Fig 1: Optimized synthesis and purification workflow for 5-amino-6-methylquinoline.
Fig 2: Diagnostic logic tree for troubleshooting low purity and yield bottlenecks.
References
- Product Class 3: Quinolines Source: Thieme Connect URL
- Source: National Institutes of Health (PMC)
- 5-Amino-6-methylquinoline | CID 3022182 Source: PubChem URL
Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis
Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis
Welcome to the Technical Support Center dedicated to navigating the energetic landscape of quinoline synthesis. Classical methods for constructing the quinoline scaffold, such as the Skraup and Doebner-von Miller reactions, are cornerstones of heterocyclic chemistry. However, their highly exothermic nature presents significant safety and reproducibility challenges for researchers.[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower you to manage these powerful reactions with confidence and control.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the inherent exothermicity of common quinoline synthesis routes.
Q1: What makes the Skraup and Doebner-von Miller syntheses so violently exothermic?
A1: The high exothermicity stems from a cascade of energy-releasing steps. In the Skraup synthesis , the initial dehydration of glycerol by concentrated sulfuric acid to form acrolein is intensely energetic.[1][3] This is immediately followed by a series of exothermic events: the Michael addition of the aniline to the newly formed acrolein, and the subsequent cyclization and oxidation steps.[3][4] The Doebner-von Miller reaction is similarly vigorous due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds used as reactants, which can lead to uncontrolled temperature spikes and tar formation.[5][6]
Q2: What are the tell-tale signs of a runaway reaction?
A2: A runaway reaction occurs when the rate of heat generation surpasses the rate of heat removal.[7] Recognizing the early signs is critical for laboratory safety. Key indicators include:
-
A sudden, sharp increase in internal reaction temperature that is unresponsive to standard cooling.[7]
-
Vigorous, uncontrolled boiling of the solvent, even after the external heat source has been removed.[7]
-
A noticeable increase in pressure within the reaction vessel.
-
Rapid changes in the color or viscosity of the reaction mixture.
-
Unexpected evolution of gas or fumes.[7]
Q3: What is the function of a "moderator" in the Skraup synthesis, and why is it essential?
A3: A moderator is a chemical additive used to tame the violent nature of the reaction. The most common and effective moderator is ferrous sulfate (FeSO₄).[8] Its primary role is to act as an oxygen carrier, which controls the rate of the oxidation step.[3][9] By slowing this step, the overall reaction rate is moderated, preventing a sudden, violent release of energy and extending the reaction over a longer, more controllable period.[3][9] Other moderators, such as boric acid or acetic acid, can also be employed to achieve a smoother reaction profile.[1][4][10]
Q4: How does scaling up a quinoline synthesis impact heat management?
A4: Scaling up a reaction is not a linear process, especially for exothermic reactions. As the reaction volume increases, the surface-area-to-volume ratio decreases significantly. This reduction in relative surface area hampers efficient heat dissipation, meaning the reaction core can retain heat far more effectively than in a small-scale trial.[7] Therefore, a reaction that was manageable on a 1-gram scale can become dangerously uncontrollable at a 100-gram scale without re-optimized cooling protocols, slower addition rates, and potentially more efficient stirring.
Troubleshooting Guide: From Uncontrolled Reactions to Low Yields
This guide provides direct answers to specific problems you may encounter during your experiments.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| TR-01 | Reaction is boiling too violently, even after removing the heat source. | The self-sustaining exothermic reaction has taken over. This is common in Skraup synthesis if not properly moderated.[3] | Immediate Action: Assist the reflux condenser by applying external cooling to the flask, such as a wet towel on the upper, non-submerged part of the flask.[3] If the reaction remains uncontrollable, immerse the vessel in a pre-prepared ice bath to rapidly reduce the internal temperature.[1][7] |
| TR-02 | The reaction began violently immediately after the addition of sulfuric acid. | Incorrect order of reagent addition. In the Skraup synthesis, if concentrated sulfuric acid is added before the ferrous sulfate moderator is present and well-dispersed, the dehydration of glycerol can initiate uncontrollably.[3] | Always follow the correct, critical order of addition. The moderator (e.g., FeSO₄) must be added and mixed with the aniline, glycerol, and nitrobenzene before the slow, careful addition of concentrated sulfuric acid.[3][8] |
| TR-03 | The reaction mixture has formed a thick, unmanageable tar, resulting in low yield. | Excessive heat. Overheating is a primary cause of tar formation, which results from the acid-catalyzed polymerization of intermediates like acrolein or other α,β-unsaturated carbonyls.[1][5] | Control Temperature: Maintain precise temperature control throughout the reaction. Use a cooling bath during initial exothermic additions.[1] Optimize Work-up: For purification, steam distillation is a highly effective method to separate the volatile quinoline product from the non-volatile tarry residue.[1][8] |
| TR-04 | The reaction is not starting or is proceeding very slowly. | Insufficient activation energy. The reaction may not have reached the required temperature to initiate. This is more common on smaller scales where heat dissipates more quickly.[3] | Gradual Heating: Gently and gradually heat the mixture to the initiation temperature (often around 100-120°C for Skraup synthesis) while monitoring closely.[8] Be prepared to remove the heat source immediately once the exotherm begins. |
| TR-05 | In a Friedländer synthesis, the primary product is from self-aldol condensation of the ketone. | Base-catalyzed side reaction. Under basic conditions, ketones with α-methylene groups can undergo self-condensation, competing with the desired reaction with the 2-aminoaryl carbonyl.[11] | Slow Addition: Add the ketone component slowly to the mixture containing the 2-aminoaryl carbonyl and the catalyst. This keeps the instantaneous concentration of the ketone low. Change Catalyst: Consider using a milder base or switching to an acid catalyst like p-toluenesulfonic acid to prevent this side reaction.[11][12] |
Experimental Protocols: A Focus on Safety and Control
These protocols are designed to emphasize the critical steps for managing the exothermic nature of the reactions. Always perform these reactions in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including a face shield. [8][10]
Protocol 1: Controlled Skraup Synthesis of Quinoline with a Moderator
This protocol is adapted from established procedures that prioritize control over the reaction's vigor.[3][8]
Materials:
-
Aniline
-
Glycerol (low water content)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Powdered Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
Apparatus Setup: In a large round-bottom flask (the volume should be at least 3-4 times the reaction volume), place a magnetic stirrer and fit it with a large-bore reflux condenser. This extra headspace is crucial to accommodate any vigorous boiling.[3]
-
Crucial Reagent Addition: To the flask, add the reagents in the following, non-negotiable sequence: a. Powdered ferrous sulfate. b. Glycerol. c. Aniline. d. Nitrobenzene.
-
Mixing: Stir the mixture thoroughly to ensure the ferrous sulfate is evenly distributed.
-
Initiation of Reaction: Begin the slow, dropwise addition of concentrated sulfuric acid to the stirred mixture. Monitor the temperature closely. Use a cooling bath if the temperature rises too quickly.[8]
-
Sustained Reaction: After the acid addition is complete, gently heat the mixture. Once boiling begins, immediately remove the external heat source. The reaction's own exotherm should sustain the boiling.[13]
-
Emergency Cooling: If the reaction becomes too vigorous, apply a wet towel to the upper part of the flask or use a cooling bath.[3]
-
Completion: Once the self-sustaining boiling ceases, reapply external heat and maintain a steady reflux for the specified time (typically 2-3 hours) to ensure the reaction goes to completion.[3]
-
Work-up: Allow the mixture to cool completely before proceeding with the work-up, which involves careful dilution, neutralization (this step is also highly exothermic and requires cooling), and steam distillation to isolate the quinoline product.[8]
Visualization of Key Workflows
Caption: Decision workflow for immediate response to an overly vigorous reaction.
Caption: The mandatory sequence of reagent addition for a controlled Skraup synthesis.
References
-
IJCRT.org. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT. Available at: [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Available at: [Link]
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
-
ResearchGate. (2020). Effects of time and temperature on the Friedländer quinoline synthesis.... Available at: [Link]
-
Unknown. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]
-
PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]
-
RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. Available at: [Link]
-
Organic Syntheses. (n.d.). Quinoline. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]
-
ACS Publications. (2016). Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting common side reactions in the Doebner-von Miller synthesis
troubleshooting common side reactions in the Doebner-von Miller synthesis
Technical Support Center: Doebner-von Miller Quinoline Synthesis
Welcome to the technical support guide for the Doebner-von Miller synthesis of quinolines. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot this powerful, yet often challenging, chemical transformation. Here, we address common side reactions and experimental pitfalls in a practical, question-and-answer format, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Doebner-von Miller reaction?
The Doebner-von Miller reaction is an acid-catalyzed synthesis that produces quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] While the exact mechanism has been a subject of debate, a widely accepted pathway involves a series of key steps. It often begins with a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl. This is followed by an intramolecular electrophilic attack on the aniline ring, cyclization, dehydration, and finally, an oxidation step to form the aromatic quinoline ring system.[2] A proposed fragmentation-recombination mechanism has also been studied, particularly to explain certain isotopic labeling experimental results.[1]
Q2: What are the most common classes of side reactions to anticipate?
The most prevalent side reactions include:
-
Polymerization: Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a major competing pathway that leads to tar formation.[3]
-
Formation of Unexpected Isomers: Depending on the substrate and conditions, regioselectivity can be altered, leading to isomers other than the expected product. For example, 4-substituted quinolines may form when 2-substituted ones are expected.[4][5]
-
Side Reactions of Intermediates: Reaction intermediates can be trapped or react via alternative pathways, leading to a variety of byproducts.[4]
Troubleshooting Common Issues
Problem 1: My reaction mixture turned into a dark, intractable tar. What happened and how can I prevent it?
A: This is the most common issue in the Doebner-von Miller synthesis and is almost always caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[3][4] These compounds are highly susceptible to polymerization under the strong acidic and heated conditions required for the cyclization.[6]
Causality & Prevention Strategies:
| Strategy | Rationale |
| Slow Reagent Addition | Adding the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline helps control the reaction's exothermicity, minimizing localized high temperatures that accelerate polymerization.[4][6] |
| In Situ Generation (Beyer Method) | The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of simpler, more stable aldehydes or ketones.[1] For example, crotonaldehyde can be formed from acetaldehyde. This keeps the instantaneous concentration of the reactive unsaturated species low, favoring the desired reaction over polymerization.[4] |
| Temperature Control | Excessively high temperatures promote tar formation.[4] While heating is necessary for cyclization, maintaining the lowest effective temperature is crucial. If the reaction is highly exothermic, initial cooling may be required.[4][6] |
| Use of a Two-Phase System | A biphasic solvent system can sequester the α,β-unsaturated carbonyl in an organic phase, keeping its concentration in the reactive acidic aqueous phase low. This has been shown to improve yields and simplify work-up.[3][7] |
Problem 2: The yield of my desired quinoline is very low or nonexistent. What are the likely causes?
A: Low yields can stem from multiple factors, from reagent quality to suboptimal reaction conditions and difficult workup procedures.[4]
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low product yield.
Detailed Breakdown:
-
Reagent Quality:
-
Aniline: Ensure the aniline is pure. If it is old or discolored, consider distillation before use.
-
α,β-Unsaturated Carbonyl: These reagents are prone to polymerization upon storage.[4] Use freshly distilled or high-purity commercial material. As mentioned, in situ generation is an excellent alternative.[4]
-
Acid Catalyst: The type and concentration of the acid are critical. Both Brønsted (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) are used.[1] The optimal catalyst depends on the specific substrates.
-
-
Reaction Conditions:
-
Temperature: Overheating can degrade the product and increase tar formation, while insufficient heat will lead to an incomplete reaction.[4] Careful temperature monitoring and optimization are essential.
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or HPLC to determine when the reaction is complete and to avoid potential product degradation from prolonged heating.[4]
-
-
Work-up Procedure:
-
Neutralization: The acidic reaction mixture must be carefully and completely neutralized with a base (e.g., sodium hydroxide, calcium hydroxide) to liberate the free quinoline base before extraction.[4] Incomplete neutralization will result in the product remaining as a water-soluble salt, leading to significant loss.
-
Extraction: Quinolines can be isolated by solvent extraction or steam distillation.[3][4] For solvent extraction, ensure the correct solvent is used and perform multiple extractions to maximize recovery.[4] Steam distillation is particularly effective for separating volatile quinolines from non-volatile tar.[3]
-
Problem 3: I've isolated a product, but my analytical data (NMR, MS) doesn't match the expected quinoline. What could have happened?
A: The formation of unexpected isomers or byproducts is a known complication that often depends on the specific substrates and acid catalyst used.
Potential Scenarios:
-
Reversal of Regiochemistry: While the reaction typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds, a reversal of this selectivity has been observed.[4] For instance, using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA) can lead to the formation of 4-substituted quinolines.[5][8]
-
Substrate-Specific Byproducts: The electronic and steric properties of the aniline can direct the reaction down alternative pathways. For example, some anilines with certain substituents might favor cyclization pathways that lead to different heterocyclic systems entirely.[4][9]
-
Identification: To identify the unknown product, a full suite of characterization techniques is necessary, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and, if possible, single-crystal X-ray crystallography for unambiguous structure determination.[4]
Illustrative Reaction Pathways
Main Reaction Pathway
Caption: Key steps in the Doebner-von Miller reaction mechanism.
Competing Side Reaction: Polymerization
Caption: Competing pathways leading to product and byproduct formation.
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
This protocol utilizes the Beyer method, where the α,β-unsaturated carbonyl (crotonaldehyde) is generated in situ from acetaldehyde to minimize polymerization.[4]
Materials:
-
Aniline (freshly distilled)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Calcium Hydroxide (Slaked Lime)
-
Chloroform (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare aniline hydrochloride by mixing aniline and concentrated HCl. Stir until a uniform slurry or solution is formed.
-
Aldol Condensation (In Situ): Cool the flask in an ice-water bath. Slowly add acetaldehyde solution dropwise from the dropping funnel to the stirred aniline hydrochloride solution over 30-45 minutes. Maintaining a low temperature is critical to control the exothermic aldol condensation and prevent premature polymerization of the resulting crotonaldehyde.[4]
-
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. The ZnCl₂ acts as a Lewis acid catalyst to promote the intramolecular cyclization.[4]
-
Reaction Monitoring: Gently heat the reaction mixture to reflux for approximately 7 hours. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase).[6]
-
Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic mixture by adding a slurry of slaked lime (calcium hydroxide) until the solution is basic. This step precipitates zinc salts and liberates the free 2-methylquinoline base.[4]
-
Isolation - Steam Distillation: Assemble a steam distillation apparatus. Steam distill the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with water, separating it from polymeric tars and inorganic salts.[4][6]
-
Extraction: Collect the distillate, which will consist of two layers. Separate the organic layer (crude 2-methylquinoline). Extract the aqueous layer multiple times with chloroform to recover any dissolved product.[4][6]
-
Purification: Combine all organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 2-methylquinoline.[4]
References
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Quinoline Cyclization Reactions. BenchChem Technical Support.
- SynArchive. (2026). Doebner-Miller Reaction. SynArchive.
- BenchChem. (2025). Identification of common byproducts in quinoline synthesis. BenchChem Technical Support.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
- Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
- BenchChem. (2025).
- Wikipedia. (n.d.). Doebner reaction. Wikipedia.
- ResearchGate. (n.d.).
- Matsugi, M., Tabusa, F., & Minamikawa, J. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters.
- Eisch, J. J., & Dluzniewski, T. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
- Kar, G. K. (2018). Response to "What is the complete procedure for Doebner-von miller reaction?".
- YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Doebner reaction - Wikipedia [en.wikipedia.org]
overcoming solubility issues of 5-amino-6-methylquinoline sulfate in organic solvents
overcoming solubility issues of 5-amino-6-methylquinoline sulfate in organic solvents
Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting, validated protocols, and actionable data for researchers and drug development professionals struggling to solubilize 5-amino-6-methylquinoline sulfate in organic solvents.
Core Diagnostic Workflow
Before adjusting your experimental parameters, consult the decision matrix below to determine the most thermodynamically favorable solubilization strategy for your specific downstream requirements.
Figure 1: Decision matrix for solubilizing 5-amino-6-methylquinoline sulfate.
Troubleshooting Guides & FAQs
Q: Why is my 5-amino-6-methylquinoline sulfate completely insoluble in standard organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or tetrahydrofuran (THF)? A: The insolubility is driven by the high lattice energy of the sulfate salt[1]. The divalent sulfate anion creates a rigid, highly stable ionic lattice through strong electrostatic interactions and hydrogen-bonding networks with both the protonated quinoline core and the primary amine. Solvents with a low dielectric constant (like DCM or EtOAc) lack the thermodynamic driving force to solvate these ions and break the lattice. To achieve solubility, you must either neutralize the charge (free-basing) or use highly polar aprotic solvents.
Q: At what pH should I perform the free-basing extraction to ensure complete conversion to the organic-soluble free base? A: You should target an aqueous pH of > 8.0. The quinoline nitrogen in related aminoquinolines has a pKa of approximately 5.46[2][3]. Therefore, adjusting the pH to 8.0 or higher ensures that >99% of the molecules are completely deprotonated into their neutral, lipophilic free base form, which readily partitions into organic solvents.
Q: I am trying to free-base the salt using aqueous NaOH and extracting with DCM, but a stubborn emulsion has formed. How do I break it? A: Emulsions in this system occur because the primary amine and partially neutralized intermediates can act as weak surfactants, reducing interfacial tension between the aqueous and organic layers. To break the emulsion:
-
Increase Ionic Strength: Add saturated aqueous NaCl (brine) to the aqueous layer. This "salts out" the organic compound by decreasing its solubility in the aqueous phase and forces the layers to separate.
-
Filtration: If the emulsion is stabilized by insoluble polymeric impurities, filter the entire biphasic mixture through a pad of Celite.
Q: My downstream reaction strictly requires the sulfate salt form, meaning I cannot free-base it. How can I react it in an organic solvent? A: If the salt form must be retained, you have two primary options:
-
Phase-Transfer Catalysis (PTC): Run the reaction in a biphasic system (e.g., Toluene/Water) utilizing a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB). The lipophilic TBA⁺ cation pairs with the anionic components, facilitating the transport of the reactive species into the organic phase.
-
Sequestering Agents: Specific polyether amines or crown ethers can be used to encapsulate the counter-ions, effectively solubilizing the intact salt in organic solvents without breaking the ionic bond[4].
Experimental Protocols
Protocol A: Quantitative Free-Basing and Organic Extraction
Use this protocol to permanently convert the insoluble sulfate salt into the highly organic-soluble free base.
-
Suspension: Suspend 1.0 eq of 5-amino-6-methylquinoline sulfate in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v).
-
Causality: The biphasic setup ensures that as the salt is neutralized, the resulting free base is immediately partitioned into the protective organic layer, preventing degradation.
-
-
Basification: Under vigorous stirring, add 1M NaOH dropwise until the aqueous layer reaches pH 8.5 (verify with pH paper).
-
Self-Validation Check: The opaque suspension will clear entirely as the solid salt converts to the neutral free base and dissolves into the lower DCM layer.
-
-
Separation: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with two additional volumes of DCM to ensure quantitative recovery.
-
Washing: Wash the combined organic layers with saturated NaCl (brine) to remove residual water and inorganic salts.
-
Drying: Add anhydrous Na₂SO₄ to the organic layer.
-
Self-Validation Check: Swirl the flask. The drying agent should flow freely like sand. If it clumps heavily, water is still present; add more Na₂SO₄ until it remains free-flowing.
-
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the pure 5-amino-6-methylquinoline free base.
Protocol B: Biphasic Reaction using Phase-Transfer Catalysis (PTC)
Use this protocol if the sulfate salt must be reacted directly without prior isolation of the free base.
-
Setup: In a reaction vessel, combine the organic solvent (e.g., Toluene) and an aqueous buffer.
-
Reagents: Add 5-amino-6-methylquinoline sulfate (1.0 eq) and your target organic electrophile/reagent.
-
Catalyst: Add 10 mol% Tetrabutylammonium bromide (TBAB).
-
Reaction: Stir vigorously (≥ 800 rpm) to maximize the interfacial surface area.
-
Causality: The vigorous stirring creates micro-droplets, increasing the surface area where the TBAB can shuttle the reactive species across the phase boundary, overcoming the macroscopic insolubility of the salt.
-
Quantitative Data Presentation
Table 1: Comparative Solubility Profile of 5-Amino-6-methylquinoline Note: Solubility is dictated by the dielectric constant (ε) of the solvent and the ionization state of the molecule.
| Solvent | Dielectric Constant (ε) | Solubility (Sulfate Salt) | Solubility (Free Base) |
| Water | 80.1 | High | Very Low |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate (Requires Heat) | High |
| Methanol | 32.7 | Low | High |
| Dichloromethane (DCM) | 8.9 | Insoluble | High |
| Ethyl Acetate (EtOAc) | 6.0 | Insoluble | High |
| Hexanes | 1.9 | Insoluble | Low |
References
-
5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem Source: nih.gov URL:[Link]
- Source: google.
Sources
Reference Data & Comparative Studies
A Comparative Analysis of Skraup vs. Doebner-von Miller for Quinoline Synthesis: A Guide for Researchers
A Comparative Analysis of Skraup vs. Doebner-von Miller for Quinoline Synthesis: A Guide for Researchers
The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its synthesis has been a subject of intense investigation for over a century, with the Skraup and Doebner-von Miller reactions remaining two of the most fundamental and enduring methods for its construction. This guide provides an in-depth comparative analysis of these two classical methods, offering insights into their mechanisms, substrate scope, and practical considerations to aid researchers in selecting the optimal synthetic strategy.
At a Glance: Skraup vs. Doebner-von Miller
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis |
| Reactants | Aniline (or derivative), glycerol, concentrated sulfuric acid, oxidizing agent (e.g., nitrobenzene)[3][4] | Aniline (or derivative), α,β-unsaturated aldehyde or ketone[5][6] |
| Key Reagents/Conditions | Strong acid (conc. H₂SO₄), high heat, often requires a moderator (e.g., FeSO₄)[7][8] | Brønsted or Lewis acid catalyst, heat[5][9] |
| Typical Product | Unsubstituted or substituted quinolines on the benzene ring[10] | 2- and/or 4-substituted quinolines[11] |
| Key Advantages | Utilizes simple, readily available starting materials; effective for synthesizing the parent quinoline.[10] | More versatile than the Skraup synthesis, allowing for a wider range of substituted quinolines.[2] |
| Key Limitations | Harsh, highly exothermic, and potentially violent reaction conditions; can produce low yields and significant tar formation.[3][12][13] | Potential for side reactions such as polymerization of the carbonyl compound; regioselectivity can be an issue with certain substrates.[2][14] |
Delving into the Mechanisms: A Tale of Two Pathways
While both syntheses converge on the formation of a quinoline ring, their initial steps and intermediates differ significantly.
The Skraup Synthesis: In Situ Generation of a Reactive Intermediate
The Skraup synthesis is characterized by the in situ formation of acrolein, an α,β-unsaturated aldehyde. The reaction commences with the dehydration of glycerol by concentrated sulfuric acid at high temperatures.[3][15] This is followed by a 1,4-conjugate addition (Michael addition) of the aniline to the newly formed acrolein.[16] The resulting β-anilinopropionaldehyde then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich benzene ring, forming a 1,2-dihydroquinoline intermediate. The final step is the oxidation of this intermediate to the aromatic quinoline product.[3] Nitrobenzene is a common oxidizing agent for this purpose and is conveniently reduced to aniline, which can then participate in the reaction.[16]
The notoriously vigorous and often violent nature of the Skraup reaction stems from the highly exothermic dehydration of glycerol and the subsequent steps.[4][7] To mitigate this, a moderator such as ferrous sulfate (FeSO₄) is frequently added.[8][12] Ferrous sulfate is believed to function as an oxygen carrier, promoting a more controlled and less violent oxidation of the dihydroquinoline intermediate.[7][8]
Diagram: Skraup Synthesis Mechanism
Caption: Key steps of the Skraup quinoline synthesis.
The Doebner-von Miller Synthesis: A More Versatile Approach
The Doebner-von Miller reaction is essentially a more adaptable version of the Skraup synthesis.[17] Instead of generating acrolein from glycerol, this method utilizes a pre-formed α,β-unsaturated aldehyde or ketone.[5] This seemingly small change significantly broadens the scope of the reaction, allowing for the synthesis of a wider variety of substituted quinolines.[18]
The mechanism of the Doebner-von Miller reaction is still a subject of some debate, with evidence suggesting a complex pathway.[5][19] One proposed mechanism involves the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, similar to the Skraup synthesis. This is followed by cyclization and oxidation to yield the quinoline product.[18] However, more recent studies using isotopic labeling suggest a more intricate fragmentation-recombination mechanism.[19] In this proposed pathway, the initial adduct of the aniline and the α,β-unsaturated ketone can fragment into an imine and a saturated ketone. These fragments can then recombine to form a new conjugated imine, which then undergoes further reaction with another molecule of aniline, followed by cyclization and elimination to form the final quinoline product.[5]
The reaction is typically catalyzed by either Brønsted acids (like HCl or H₂SO₄) or Lewis acids (such as SnCl₄ or Sc(OTf)₃).[5][9] The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the final product.[14]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Doebner-Miller_reaction [chemeurope.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 16. uop.edu.pk [uop.edu.pk]
- 17. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 18. iipseries.org [iipseries.org]
- 19. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro metabolic stability assay of 5-amino-6-methylquinoline derivatives
in vitro metabolic stability assay of 5-amino-6-methylquinoline derivatives
Evaluating the in vitro metabolic stability of novel pharmacophores is a critical gatekeeping step in drug discovery. For 5-amino-6-methylquinoline derivatives —a versatile class of compounds frequently explored as antimalarials, kinase inhibitors, and antibacterial agents—understanding their hepatic biotransformation is paramount. The quinoline core and its specific substituents are highly susceptible to both Phase I and Phase II metabolism. Specifically, the 6-methyl group is a prime target for cytochrome P450 (CYP)-mediated hydroxylation, while the 5-amino group is structurally predisposed to Phase II N-acetylation or glucuronidation.
This guide provides an in-depth, objective comparison of in vitro test systems used to evaluate the metabolic stability of 5-amino-6-methylquinoline derivatives, complete with causality-driven protocols and data interpretation frameworks.
Comparative Analysis of In Vitro Test Systems
Selecting the appropriate biological matrix dictates the accuracy of your in vitro-in vivo extrapolation (IVIVE). For quinoline derivatives, researchers must choose between isolating specific metabolic pathways or evaluating the compound in a holistic cellular environment[1].
-
Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing a highly concentrated pool of Phase I enzymes, primarily CYP450s and Flavin-containing monooxygenases (FMOs)[2].
-
Causality & Application: Because the 6-methyl group of our target compound is highly prone to oxidation, HLMs serve as the gold standard for rapid, high-throughput screening of Phase I intrinsic clearance ( CLint )[3]. However, they inherently lack the cytosolic enzymes and endogenous cofactors (like UDPGA or Acetyl-CoA) required for Phase II metabolism unless artificially supplemented.
-
-
Primary Human Hepatocytes (PHH): These are intact liver cells that preserve the complete physiological stoichiometry of Phase I enzymes, Phase II enzymes, and active membrane transporters[1].
-
Causality & Application: The 5-amino group of 5-amino-6-methylquinoline is a classical target for N-acetyltransferases (NATs). Hepatocytes naturally capture this Phase II conjugation without the need for exogenous cofactor addition, providing a more comprehensive metabolic profile and preventing the under-prediction of clearance.
-
-
Liver S9 Fractions: S9 fractions contain both the microsomal and cytosolic components of the liver cell[2].
-
Causality & Application: While S9 fractions offer a middle ground by housing both Phase I and Phase II enzymes, the overall enzyme concentration is significantly diluted compared to HLMs or hepatocytes, often requiring longer incubation times for slowly metabolized quinoline derivatives.
-
Table 1: Performance Comparison of In Vitro Systems for Quinoline Derivatives
| Parameter | Human Liver Microsomes (HLMs) | Primary Hepatocytes (PHH) | Liver S9 Fractions |
| Primary Utility | Phase I metabolism (CYP/FMO) | Complete Phase I & II metabolism | Phase I & II (requires cofactors) |
| Enzyme Concentration | High | Physiological | Low / Diluted |
| Cofactor Requirement | Exogenous (NADPH required) | Endogenous (Self-sustaining) | Exogenous (NADPH, UDPGA, PAPS) |
| Throughput | High | Low to Medium | Medium |
| Cost per Assay | Low | High | Low |
Metabolic Pathways of 5-Amino-6-Methylquinoline
Understanding the structural liabilities of the compound is essential for predicting metabolic soft spots. The diagram below maps the logical flow of biotransformation for this specific scaffold.
Metabolic pathways of 5-amino-6-methylquinoline derivatives.
Self-Validating Experimental Protocol: HLM Assay
To ensure scientific integrity, an assay must be a self-validating system. This protocol for the HLM metabolic stability assay includes built-in controls and explains the mechanistic reasoning behind each methodological choice.
Step-by-step experimental workflow for the HLM metabolic stability assay.
Step-by-Step Methodology:
-
System Preparation: Dilute HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[4].
-
Causality: A concentration of 0.5 mg/mL strikes the optimal balance; it ensures linear enzyme kinetics while minimizing non-specific protein binding, which can sequester the highly lipophilic quinoline derivatives and artificially inflate apparent stability.
-
-
Substrate Addition: Spike the 5-amino-6-methylquinoline derivative to achieve a final assay concentration of 1 µM[4].
-
Causality: Operating at 1 µM ensures the substrate concentration remains well below the Michaelis constant ( Km ) for most CYP enzymes[5]. This guarantees first-order kinetics, which is an absolute mathematical requirement for accurately calculating the elimination half-life ( t1/2 ). Ensure the final organic solvent concentration (e.g., DMSO) remains ≤ 0.1% to prevent solvent-induced CYP inhibition.
-
-
Pre-Incubation & Controls: Pre-warm the mixture at 37°C for 5 minutes[6].
-
Self-Validation: Include a Positive Control (e.g., Verapamil or Dextromethorphan) to verify microsomal activity, and a Negative Control (assay mixture without NADPH) to rule out chemical instability or non-CYP-mediated degradation[5].
-
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3].
-
Causality: CYP450 enzymes are strictly NADPH-dependent. Using a regenerating system rather than a single bolus of NADPH ensures a continuous, stable supply of the cofactor throughout the entire 60-minute incubation, preventing the reaction from artificially plateauing[6].
-
-
Time-Course Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an internal standard (IS)[6].
-
Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard normalizes any fluctuations in extraction efficiency or mass spectrometer ionization.
-
-
Sample Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the clear supernatant for LC-MS/MS analysis to quantify the percentage of the parent compound remaining[7].
Data Presentation & Interpretation
The raw LC-MS/MS peak area ratios (Parent/IS) are plotted against time to determine the elimination rate constant ( k ). From this, the half-life ( t1/2 ) and intrinsic clearance ( CLint ) are derived. The table below illustrates representative comparative data for quinoline derivatives across different species and matrices[6],[8].
Table 2: Representative Metabolic Stability Data for Quinoline Derivatives
| Test System | Species | Half-Life ( t1/2 , min) | Intrinsic Clearance ( CLint , µL/min/mg protein) | Stability Classification |
| Liver Microsomes | Human | 18.5 | 74.9 | Moderate |
| Liver Microsomes | Mouse | 8.2 | 169.0 | Low (High Clearance) |
| Hepatocytes | Human | 22.1 | 31.3 (µL/min/10 6 cells) | Moderate |
| Hepatocytes | Mouse | 11.4 | 60.8 (µL/min/10 6 cells) | Low |
Interpretation Note: Quinoline derivatives often exhibit species-specific metabolic disparities. As seen in the representative data above, mouse liver microsomes (MLMs) typically clear these compounds much faster than human liver microsomes (HLMs)[8],[9]. This highlights the necessity of cross-species profiling before advancing a 5-amino-6-methylquinoline lead candidate into in vivo rodent pharmacokinetic studies.
References
-
Ackley, D. C., et al. "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes." Springer Protocols. Available at:[Link]
-
Hamaguchi, W., et al. "Synthesis and in Vivo Evaluation of Novel Quinoline Derivatives as Phosphodiesterase 10A Inhibitors." J-Stage. Available at:[Link]
-
Sashidhara, K. V., et al. "Enone– and Chalcone–Chloroquinoline Hybrid Analogues: In Silico Guided Design, Synthesis, Antiplasmodial Activity, in Vitro Metabolism, and Mechanistic Studies." Journal of Medicinal Chemistry (ACS). Available at:[Link]
-
NIH PMC. "Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR." National Institutes of Health. Available at:[Link]
-
NIH PMC. "Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization." National Institutes of Health. Available at:[Link]
-
Mercell. "Metabolic stability in liver microsomes." Standard Operating Procedure. Available at:[Link]
-
AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm. Available at:[Link]
Sources
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mercell.com [mercell.com]
- 6. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. 4-oxooctahydroquinoline-1(2H)-carboxamides as Hepatitis B Virus (HBV) Capsid Core Protein Assembly Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Chameleonic Killer: A Comparative Guide to the Anticancer Mechanisms of Substituted Quinolines
The Chameleonic Killer: A Comparative Guide to the Anticancer Mechanisms of Substituted Quinolines
The quinoline ring, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, giving rise to a plethora of compounds with diverse biological activities. In the realm of oncology, substituted quinolines have emerged as a versatile class of anticancer agents, demonstrating a remarkable ability to combat cancer through a variety of mechanisms. This guide provides a comparative analysis of the multifaceted anticancer mechanisms of action of different substituted quinolines, supported by experimental data, to aid researchers and drug development professionals in navigating this complex and promising chemical space.
Introduction: The Quinoline Scaffold - A Foundation for Anticancer Drug Discovery
The inherent chemical properties of the quinoline nucleus, including its ability to intercalate into DNA and its amenability to diverse chemical modifications, make it an ideal starting point for the design of novel anticancer therapeutics. The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, enabling the targeting of specific molecular pathways involved in cancer progression. This guide will dissect the primary anticancer mechanisms of substituted quinolines, offering a comparative look at their modes of action.
Disruption of DNA Integrity: Topoisomerase Inhibition
A significant number of quinoline derivatives exert their anticancer effects by targeting topoisomerases, essential enzymes that regulate DNA topology during replication, transcription, and recombination.
Topoisomerase I Poisons
Topoisomerase I (Topo I) relieves torsional stress in DNA by creating transient single-strand breaks. Quinoline-based Topo I inhibitors stabilize the covalent Topo I-DNA cleavage complex, leading to DNA damage and apoptosis. A notable example is the indenoisoquinoline class of compounds. While not a direct quinoline, their core structure is closely related and provides valuable insights. To overcome the chemical limitations of camptothecin (CPT), a well-known Topo I inhibitor, novel quinoline-based derivatives have been developed. For instance, compound 28 (N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine) exhibits potent human Topo I inhibition with an IC50 value of 29 ± 0.04 nM[1][2].
Topoisomerase II Poisons
Topoisomerase II (Topo II) creates transient double-strand breaks to manage DNA tangles. Many established anticancer drugs, such as doxorubicin and mitoxantrone, contain a quinoline-like quinone moiety and function as Topo II inhibitors.[3] Synthetic quinoline derivatives have also been designed to target this enzyme. For example, certain[4][5]triazolo[4,3-c]quinazolines have been identified as intercalative Topo II inhibitors, with compounds 16 , 17 , and 18 showing IC50 values of 15.16, 17.66, and 18.28 μM, respectively, for Topo II inhibition.[6] A novel quinoline derivative, TAS‐103 , has been developed as a dual inhibitor of both Topo I and Topo II, with IC50 values of 2 μM and 6.5 μM, respectively.[7]
Table 1: Comparison of Quinoline-Based Topoisomerase Inhibitors
| Compound | Target | IC50 (Topo Inhibition) | Reference |
| Compound 28 | Topoisomerase I | 29 ± 0.04 nM | [1][2] |
| TAS-103 | Topoisomerase I / II | 2 µM (Topo I), 6.5 µM (Topo II) | [7] |
| Compound 16 | Topoisomerase II | 15.16 µM | [6] |
| Compound 17 | Topoisomerase II | 17.66 µM | [6] |
| Compound 18 | Topoisomerase II | 18.28 µM | [6] |
Targeting Aberrant Signaling: Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers. The quinoline scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Several quinazoline-based (a quinoline isomer) drugs, such as gefitinib and erlotinib, are approved EGFR inhibitors.[8] Structure-activity relationship (SAR) studies on 4-anilino-quinazoline derivatives have revealed that substitutions at the C-6 and C-7 positions of the quinazoline ring are crucial for activity.[9] For example, compound 11 from a series of pan-HER inhibitors showed potent inhibitory activity against wild-type EGFR (IC50 = 0.38 nM) and the resistant T790M/L858R mutant (IC50 = 2.2 nM).[9] A series of sulfonylated indeno[1,2-c]quinolines (SIQs) also demonstrated potent EGFR tyrosine kinase inhibition, with SIQ17 being a notable example.[10]
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase implicated in cell survival and proliferation in various cancers. 8-hydroxy-quinoline 7-carboxylic acid derivatives have been identified as a crucial pharmacophore for Pim-1 inhibition.[11] Molecular modeling suggests that this scaffold interacts with key residues (Asp186 and Lys67) in the ATP-binding pocket of the kinase.[11] A series of pyridine-quinoline hybrids have also been developed as potent Pim-1 inhibitors.[12]
Table 2: Comparison of Quinoline-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (Kinase Inhibition) | Reference |
| Compound 11 | EGFR (wt) | 0.38 nM | [9] |
| Compound 11 | EGFR (T790M/L858R) | 2.2 nM | [9] |
| SIQ17 | EGFR-TK | ~0.6-10.2 nM | [10] |
| 8-hydroxy-quinoline 7-carboxylic acid derivatives | Pim-1 | - | [11] |
Induction of Programmed Cell Death: Apoptosis
A fundamental strategy in cancer therapy is to trigger apoptosis in tumor cells. Substituted quinolines have been shown to induce apoptosis through both the intrinsic and extrinsic pathways.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3. The quinoline derivative PQ1 has been shown to increase the levels of the pro-apoptotic protein Bax and promote the release of cytochrome c, leading to the activation of caspase-9.[4][13] Another compound, 9IV-c , elevated the Bax/Bcl-2 ratio and activated caspase-9 and -3, confirming its induction of the intrinsic apoptotic pathway.[1][14]
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. The same quinoline derivative, PQ1 , was also found to activate caspase-8, indicating its ability to trigger the extrinsic pathway as well.[4][13] The indoloquinoline derivative IQDMA has been shown to up-regulate the Fas ligand (FasL), a key death ligand, leading to the sequential activation of caspase-8 and caspase-3.[15]
Diagram 1: Apoptotic Pathways Induced by Substituted Quinolines
Caption: Signaling pathways for extrinsic and intrinsic apoptosis induced by quinoline derivatives.
Generation of Reactive Oxygen Species (ROS)
Elevated levels of reactive oxygen species (ROS) can induce oxidative stress and trigger apoptosis in cancer cells. Some quinoline derivatives exert their anticancer effects by promoting the generation of ROS. For instance, novel tetrahydroquinoline derivatives have been shown to induce both intracellular and mitochondrial ROS, leading to the disruption of the mitochondrial membrane potential and subsequent apoptosis in glioblastoma cells.[16][17] Similarly, a novel 8-nitro quinoline-thiosemicarbazone analogue was found to induce apoptosis through increased production of cytotoxic ROS levels.[18]
Disruption of the Cell Cycle
The cell cycle is a tightly regulated process, and its dysregulation is a key feature of cancer. Substituted quinolines can interfere with the cell cycle at different phases, leading to cell growth arrest and apoptosis.
G2/M Phase Arrest
The G2/M checkpoint prevents cells from entering mitosis with damaged DNA. The indoloquinoline derivative IQDMA has been shown to cause G2/M phase arrest in leukemia cells.[15][19] This arrest is associated with the upregulation of the cyclin-dependent kinase inhibitor p21.[15] The synthetic quinoline 9IV-c also induced G2/M phase arrest in non-small cell lung cancer cells.[1][14]
G1/S Phase Arrest
The G1/S checkpoint controls the transition from the G1 (growth) phase to the S (synthesis) phase. A novel 8-nitro quinoline-thiosemicarbazone analogue was found to induce cell cycle arrest at both the G1/S and G2/M phases.[18] Tetrandrine, a bisbenzylisoquinoline alkaloid, induces G1/S arrest by downregulating cyclins D and E.[20]
Diagram 2: Cell Cycle Arrest by Substituted Quinolines
Caption: Points of cell cycle arrest induced by different quinoline derivatives.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experimental assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Diagram 3: MTT Assay Workflow
Caption: A stepwise workflow of the MTT assay for determining cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[21]
-
Compound Treatment: Treat the cells with various concentrations of the substituted quinoline compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells to be treated with the quinoline derivatives for the desired time.
-
Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[13][18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA.[13]
-
Propidium Iodide (PI) Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate in the dark for at least 20 minutes at 4°C.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution.
Western Blot for Apoptosis Markers
This technique is used to detect specific proteins involved in the apoptotic cascade.
Step-by-Step Protocol:
-
Cell Lysis: After treatment with the quinoline compounds, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Bax, and Bcl-2 overnight at 4°C.[19]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Perspectives
Substituted quinolines represent a highly versatile and promising class of anticancer agents with a diverse array of mechanisms of action. Their ability to target fundamental cellular processes such as DNA replication, cell signaling, apoptosis, and cell cycle progression underscores their therapeutic potential. This comparative guide highlights the multifaceted nature of these compounds and provides a framework for their continued investigation and development.
Future research should focus on the design of quinoline derivatives with enhanced selectivity for specific cancer targets to minimize off-target effects and improve therapeutic indices. Furthermore, the exploration of combination therapies, where quinolines are used in conjunction with other anticancer agents, may offer synergistic effects and overcome drug resistance. The continued elucidation of the structure-activity relationships of these compounds will be crucial in guiding the rational design of the next generation of quinoline-based anticancer drugs.
References
-
PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. [Link]
-
Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. [Link]
-
Cell Cycle Protocol - Flow Cytometry. [Link]
-
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
Analysis by Western Blotting - Apoptosis. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Full article: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway. [Link]
-
Quantification of Apoptosis Using Western Blot. [Link]
-
RESEARCH ARTICLE Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. [Link]
-
QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). [Link]
-
Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivo BALB/c Mice Models. [Link]
-
Determination of Caspase Activation by Western Blot. [Link]
-
Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. [Link]
-
Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. [Link]
-
Involvement of c-Jun N-terminal kinase in G2/M arrest and FasL-mediated apoptosis induced by a novel indoloquinoline derivative, IQDMA, in K562 cells. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
-
Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivoBALB/c Mice Models. [Link]
-
Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. [Link]
-
Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. [Link]
-
Structures of Three Classes of Anticancer Agents Bound to the Human Topoisomerase I−DNA Covalent Complex. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against... [Link]
-
SAR of quinoline ring containing novel Pim kinase inhibitors. [Link]
-
QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. [Link]
-
Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. [Link]
-
Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. [Link]
-
Synthesis, cytotoxic activities and structure-activity relationships of topoisomerase I inhibitors: indolizinoquinoline-5,12-dione derivatives. [Link]
-
DOT Language. [Link]
-
Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. [Link]
-
Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
Tetrandrine induces G1/S cell cycle arrest through the ROS/Akt pathway in EOMA cells and inhibits angiogenesis in vivo. [Link]
-
New[4][5]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. [Link]
-
Graphvizとdot言語でグラフを描く方法のまとめ. [Link]
-
Graphviz tutorial. [Link]
-
Drawing graphs with dot. [Link]
-
Phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors: QSAR modeling, molecular. [Link]
-
Caspase-8- and JNK-dependent AP-1 activation is required for Fas ligand-induced IL-8 production. [Link]
-
The Fas - Fas Ligand apoptotic pathway. [Link]
Sources
- 1. Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivo BALB/c Mice Models - Mirzaei - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 16. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. bio-protocol.org [bio-protocol.org]
- 20. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijprajournal.com [ijprajournal.com]
Safety & Regulatory Compliance
Personal protective equipment for handling Quinoline, 5-amino-6-methyl-, sulfate
Personal protective equipment for handling Quinoline, 5-amino-6-methyl-, sulfate
As a Senior Application Scientist, I recognize that handling complex heterocyclic amines requires moving beyond the surface-level guidance of a standard Safety Data Sheet (SDS). For researchers and drug development professionals, safety cannot be a passive checklist; it must be an active, self-validating system.
The following technical guide provides the mechanistic reasoning, precise Personal Protective Equipment (PPE) requirements, and operational workflows necessary for safely handling Quinoline, 5-amino-6-methyl-, sulfate (1)[1].
Mechanistic Grounding: Understanding the Hazard Profile
To select the appropriate PPE, we must first understand the causality behind the chemical's toxicity. Quinoline, 5-amino-6-methyl-, sulfate is a primary aromatic amine (PAA) and a strong acid salt. While the sulfate salt provides aqueous solubility for synthetic applications, it dissociates in solution and in vivo, rendering it toxicologically equivalent to its highly lipophilic free base[2].
The hazard profile is driven by two distinct structural mechanisms:
-
Lipid Solubility & Dermal Absorption: In its free base form, the compound rapidly penetrates biological membranes, making dermal and mucosal exposure a critical systemic risk[3].
-
Genotoxicity via Metabolic Activation: Once absorbed, the primary amine group undergoes CYP450-mediated N-hydroxylation. This forms highly reactive nitrenium ions (electrophiles) that covalently bind to DNA, initiating mutagenesis[3]. Simultaneously, the quinoline core acts as a hepatocarcinogen through both genotoxic and mitogenic pathways.
Metabolic activation of 5-amino-6-methylquinoline leading to genotoxicity.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling PAAs. Every piece of equipment must be selected based on the specific physicochemical properties of the sulfate salt and its free base counterpart.
Table 1: Required PPE and Mechanistic Justifications
| Protection Category | Required Equipment | Mechanistic Justification & Causality |
| Dermal | Double-layer Nitrile Gloves (Outer ≥ 0.3mm thickness) | PAAs are highly lipid-soluble and rapidly penetrate biological membranes. Double-gloving prevents breakthrough exposure during prolonged handling[3]. |
| Respiratory | NIOSH-approved respirator with P100 particulate filter | Prevents inhalation of the sulfate salt dust. Fine particulates can bypass upper respiratory defenses, depositing in the alveoli and entering systemic circulation[3]. |
| Ocular | Chemical splash goggles & full-face shield | The sulfate salt is a strong acid derivative that causes severe ocular irritation. The shield prevents mucosal absorption of the dissociated free base[2]. |
| Body | Impermeable Tyvek lab coat with elastic cuffs | Standard woven cotton coats trap chemical dust, creating a continuous exposure source. Impermeable layers block dermal transfer[3]. |
Self-Validating Operational Protocols
Trust in a safety protocol comes from its ability to be verified in real-time. The following handling procedure incorporates self-validating checkpoints.
Step 1: Environmental Control Verification
-
Action: Conduct all operations exclusively within a hard-ducted chemical fume hood.
-
Validation Check: Before opening the reagent container, use a calibrated anemometer to verify the inward face velocity is between 80–100 feet per minute (fpm). A reading outside this range invalidates the safety of the workspace.
Step 2: Dispensing and Weighing
-
Action: Use an anti-static weighing boat and ground all metal spatulas. Sulfate salts frequently exhibit electrostatic dispersion.
-
Validation Check: Observe the powder's behavior upon opening. If electrostatic "flyaway" occurs, pause the operation and increase ambient humidity to 45-50% or utilize a static eliminator before proceeding.
Step 3: Solution Preparation
-
Action: Dissolve the sulfate salt in the designated solvent entirely within the hood before transferring it to secondary containment.
-
Validation Check: Visually confirm complete dissolution. A perfectly clear solution validates the absence of suspended particulate hazards, ensuring safe transfer to the analytical or synthetic workstation.
Decontamination and Chemical Disposal Plan
Aromatic amines and quinoline derivatives must not be disposed of in standard aqueous or solvent waste streams due to their extreme aquatic toxicity and potential to decompose into other carcinogens (e.g., benzidine analogues)[3]. They require active chemical deactivation using an 4[4].
Table 2: Quantitative Parameters for Chemical Deactivation
| Parameter | Quantitative Value | Mechanistic Purpose |
| Waste Amine Concentration | 0.01 mol | Establishes the baseline stoichiometric ratio for complete oxidation[4]. |
| Sulfuric Acid ( H2SO4 ) | 3 L of 1.7 N | Maintains a highly acidic environment required to drive the KMnO4 oxidation state transition[4]. |
| Potassium Permanganate ( KMnO4 ) | 1 L of 0.2 M | Acts as the primary oxidizing agent to completely cleave the aromatic amine ring[4]. |
| Incubation Time | 8 Hours | Ensures complete kinetic degradation of the quinoline core before quenching[4]. |
Step-by-Step Disposal Methodology:
-
Acidification: In a 5-L reaction flask inside the fume hood, prepare 3 L of 1.7 N sulfuric acid containing 0.01 mol of the aromatic amine waste[4].
-
Oxidation: Slowly add 1 L of 0.2 M potassium permanganate ( KMnO4 ) solution to the flask[4].
-
Incubation: Allow the mixture to stand at room temperature for exactly 8 hours to ensure complete degradation[4].
-
Quenching: Reduce the excess permanganate by slowly adding solid sodium hydrogen sulfite ( NaHSO3 )[4].
-
Validation Check: The chemical transition of the solution from purple to a clear/colorless state serves as a visual, self-validating indicator that the oxidizer has been completely reduced[4]. The deactivated mixture can now be safely transferred to standard hazardous waste collection.
Self-validating operational and disposal workflow for quinoline derivatives.
References
-
Title: 6-methylquinolin-5-amine,sulfuric acid | CAS#:93687-26-4 | Source: Chemsrc | URL: 1
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Source: ACS Publications | URL: 3
-
Title: Evidence on the Carcinogenicity of Quinoline and its Strong Acid Salts | Source: OEHHA | URL: 2
-
Title: Quinoline State of the Science Report | Source: Health Canada | URL:
-
Title: Chemical Waste Disposal Guidelines | Source: HKUST | URL: 4
